(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. The stereochemistry of the compound is defined by the (3S,8aS) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable pyrrole derivative with a pyrazine derivative in the presence of a cyclizing agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(3S,8aS)-3-phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Similar structure with a phenyl group instead of a propyl group.
(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Contains a hydroxyl group and a methyl group.
Uniqueness
(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJAENZJRHKAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N2CCCC2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26626-89-1 | |
Record name | (3S,8aS)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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